2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Description
Chemical Structure: The compound features a benzothiazole core substituted with a methyl group at the 2-position and an acetamide group at the 5-position. The acetamide nitrogen is further functionalized with a benzenesulfonyl group.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-11-17-14-9-12(7-8-15(14)22-11)18-16(19)10-23(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHJZKNNDFYCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonylation: The benzenesulfonyl group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the acylation of the sulfonylated benzothiazole with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The benzothiazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₆H₁₃N₂O₃S₂
- Molecular Weight : 332.3974 g/mol (calculated from ).
- Key Features : The benzenesulfonyl group enhances hydrophobicity and may influence binding affinity, while the methyl group on the benzothiazole ring likely impacts steric effects and metabolic stability.
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Benzothiazole-Acetamide Family
The following compounds share structural similarities with the target molecule but differ in substituents, influencing their physicochemical and biological properties:
Key Differences and Implications
Substituent Effects on Hydrophobicity: The 2-methyl group on the benzothiazole ring in the target compound increases lipophilicity compared to the non-methylated analogue (C₁₅H₁₂N₂O₃S₂) . This may enhance membrane permeability but reduce aqueous solubility.
Its extended piperidine-pyridine structure suggests targeting kinase or epigenetic regulators. The mesitylamino-substituted compound () includes a bulky mesityl group, which may confer selectivity for specific protein pockets but reduce metabolic stability .
Synthetic Accessibility :
- The target compound’s benzenesulfonyl group is synthetically straightforward to install via sulfonylation reactions. In contrast, the tetrazolylthio and piperidine motifs in analogues require multi-step syntheses, as seen in vopimetostat’s structure .
Biological Activity
2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, classified as an amide and specifically a sulfonamide derivative, combines a benzenesulfonyl moiety with a benzothiazole ring, which is known for imparting distinct chemical and biological characteristics. The compound has garnered attention for its potential applications in drug development, particularly in targeting specific enzymes and pathways.
- Molecular Formula : C16H14N2O3S2
- Molecular Weight : Approximately 276.31 g/mol
- Structural Features : The compound features a sulfonyl group attached to an amine, which plays a crucial role in its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization of 2-aminothiophenol with suitable aldehydes or ketones under acidic conditions.
- Sulfonylation : The introduction of the benzenesulfonyl group is performed using benzenesulfonyl chloride under basic conditions.
- Final Assembly : The final product is obtained by coupling the benzothiazole derivative with an acetamide.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on specific biological targets.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Compounds derived from benzothiazole have shown activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) .
- A related study demonstrated that certain derivatives exhibited up to 95% inhibition on MCF-7 cells, suggesting strong potential for this class of compounds in cancer therapy .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The sulfonamide group may mimic natural substrates, allowing the compound to inhibit specific enzymes or receptors.
- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased cell death through apoptosis .
Case Studies
Several studies have highlighted the biological efficacy of benzothiazole derivatives:
- Cytotoxicity Studies : In vitro studies demonstrated that certain benzothiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving ROS-mediated apoptosis .
- Pharmacological Evaluations : A comprehensive review indicated that benzothiazole derivatives are being investigated for multiple therapeutic activities beyond anticancer effects, including antimicrobial and anti-inflammatory properties .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
